molecular formula C17H13ClN2O3 B11407989 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11407989
M. Wt: 328.7 g/mol
InChI Key: WBGBAZAQSYVIMU-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol . This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with phenoxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocyclic compounds, and substituted chlorophenyl derivatives .

Scientific Research Applications

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and phenoxyacetamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .

Biological Activity

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies assessing its efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14ClN2O3\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{2}\text{O}_{3}

Antimicrobial Properties

Recent studies have indicated that compounds with similar oxazole structures exhibit significant antimicrobial activity. For instance, derivatives of oxazole have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

CompoundActivityTarget Organism
This compoundModerateStaphylococcus aureus
Similar Oxazole DerivativesHighE. coli

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. A study reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from various case studies:

StudyCancer TypeMechanism of ActionResult
Study 1Breast CancerCaspase Activation70% Cell Death
Study 2Lung CancerCell Cycle ArrestReduced Proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Interaction with DNA : Studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been noted as a pathway through which these compounds exert their cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against various bacterial strains. The study utilized a disk diffusion method and reported zones of inhibition indicating significant antibacterial properties.

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C17H13ClN2O3/c18-13-8-6-12(7-9-13)15-10-17(23-20-15)19-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21)

InChI Key

WBGBAZAQSYVIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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